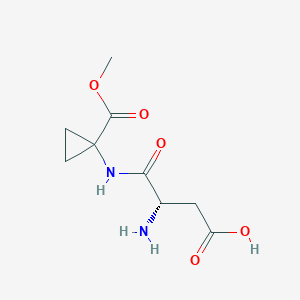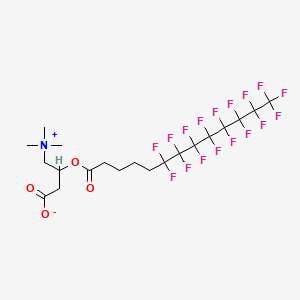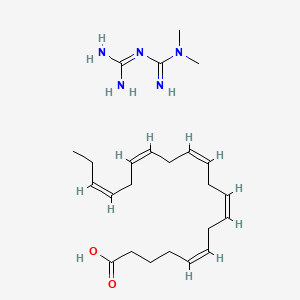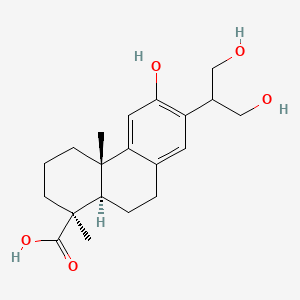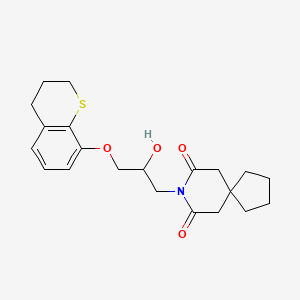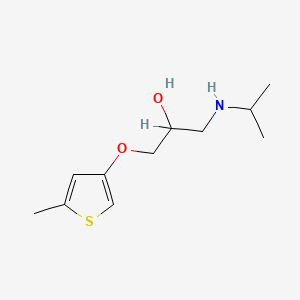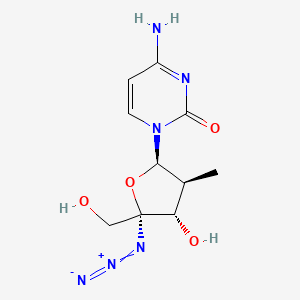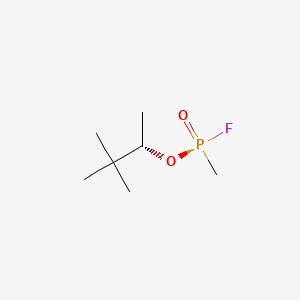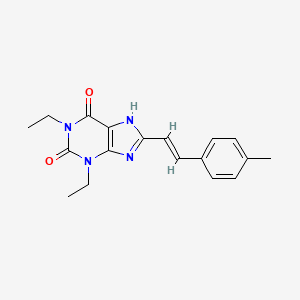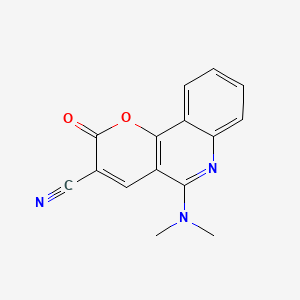
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methylphenyl group, and a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-hydroxy-2-methylbenzaldehyde in the presence of a base to form an intermediate, which is then reacted with a pyridine derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxyphenyl)-4-oxo-3-pyridinecarboxylic acid
- 1,4-Dihydro-6-cyclohexyl-1-(4-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
Uniqueness
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
92394-48-4 |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO4/c1-12-9-14(21)7-8-16(12)20-11-15(19(23)24)18(22)10-17(20)13-5-3-2-4-6-13/h7-11,13,21H,2-6H2,1H3,(H,23,24) |
InChI-Schlüssel |
MKQLPYSJBHETNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)N2C=C(C(=O)C=C2C3CCCCC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


